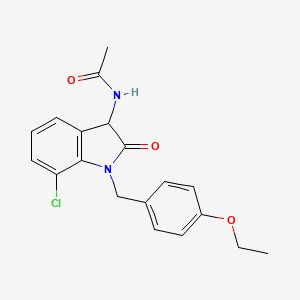

![molecular formula C22H25N3O B2799344 (3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide CAS No. 2309598-00-1](/img/structure/B2799344.png)

(3r,5r,7r)-N-([3,3'-bipyridin]-5-ylmethyl)adamantane-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

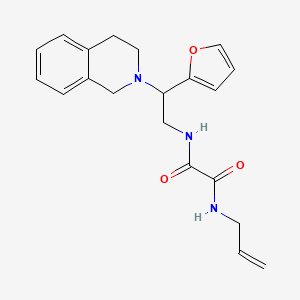

The compound “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” is a derivative of adamantane, which is a type of diamondoid and the simplest unit of the diamond crystal lattice . Adamantane derivatives have been studied for their potential applications in various fields, including medicinal chemistry.

Molecular Structure Analysis

Adamantane is a cage-like molecule composed of three cyclohexane rings arranged in the “armchair” conformation . The “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” likely has additional functional groups attached to the adamantane core, but without a specific structure, it’s hard to provide a detailed analysis.Chemical Reactions Analysis

Adamantane and its derivatives can undergo a variety of chemical reactions, including substitution, addition, and elimination reactions . The specific reactions that “(3r,5r,7r)-N-([3,3’-bipyridin]-5-ylmethyl)adamantane-1-carboxamide” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives can vary widely depending on their structure . Some general properties of adamantane itself include a density of 1.0±0.1 g/cm³, a boiling point of 317.2±9.0 °C at 760 mmHg, and a flash point of 141.2±9.1 °C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Adamantane derivatives have been studied for their antimicrobial potential. In the case of this compound, researchers synthesized seventeen derivatives and tested them against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungi from the Candida species. Notably, four derivatives (numbered 9, 14, 15, and 19) exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 μg/mL. Among the tested strains, Staphylococcus epidermidis ATCC 12228 was particularly susceptible, and Candida albicans ATCC 10231 showed sensitivity .

Cytotoxicity Studies

To assess safety, researchers evaluated the cytotoxicity of three derivatives using the MTT test on various cell lines (A549, T47D, L929, and HeLa). Encouragingly, these compounds did not cause statistically significant changes in cell proliferation within the tested dose range. This finding suggests that they may have therapeutic potential without adverse effects on healthy cells .

Schiff Bases and Hydrazide-Hydrazone Chemistry

The synthesis of adamantane derivatives often involves Schiff bases and hydrazide-hydrazone reactions. These chemical transformations contribute to the diversity of compounds and their biological activities. Researchers explore the reactivity of the adamantane core with various functional groups to create novel derivatives .

Biological Activity Beyond Antimicrobial Effects

While antimicrobial properties are prominent, adamantane derivatives can exhibit other biological activities. Researchers continue to investigate their potential as antiviral agents, anticancer compounds, and modulators of cellular processes. The adamantane scaffold provides a versatile platform for designing molecules with specific biological targets .

Lipophilicity and Drug Delivery

Adamantane-based compounds often possess favorable lipophilic properties. Researchers explore their potential as drug carriers or delivery systems. By incorporating adamantane moieties into drug formulations, scientists aim to enhance drug solubility, stability, and bioavailability .

Materials Science and Nanotechnology

Beyond biological applications, adamantane derivatives find utility in materials science and nanotechnology. Their unique three-dimensional structure contributes to the design of functional materials, such as polymers, dendrimers, and nanoparticles. Researchers investigate their use in drug delivery, sensors, and catalysis .

Wirkmechanismus

The mechanism of action of adamantane derivatives can vary widely depending on their structure and the target they interact with. Without more specific information, it’s difficult to provide a detailed mechanism of action for this compound.

Eigenschaften

IUPAC Name |

N-[(5-pyridin-3-ylpyridin-3-yl)methyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c26-21(22-8-15-4-16(9-22)6-17(5-15)10-22)25-12-18-7-20(14-24-11-18)19-2-1-3-23-13-19/h1-3,7,11,13-17H,4-6,8-10,12H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALOSKFYKSYPGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC(=CN=C4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

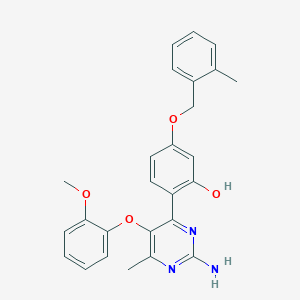

![2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2799264.png)

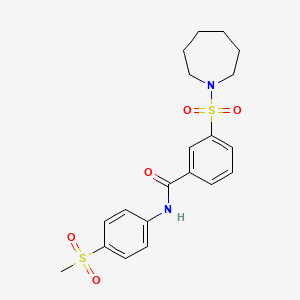

![(3-Bromophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2799267.png)

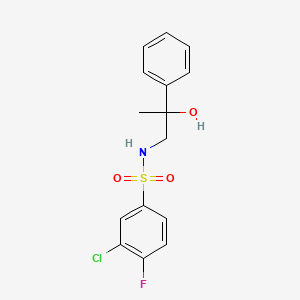

![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2799280.png)

![3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2799284.png)